molecular formula C16H15N3O3S B3004819 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2188202-93-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

Cat. No. B3004819
CAS RN: 2188202-93-7
M. Wt: 329.37
InChI Key: JOFPZRFMYLLOIZ-UHFFFAOYSA-N
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Description

“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone” is a chemical compound that is offered by Benchchem for various applications. The compound contains a 1,3,4-thiadiazole ring, which is known to have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, a piperidin-1-yl group, and a benzofuran-2-yl group. The presence of a bending absorption band at 689–640 cm −1 confirms the C-S-C group in the synthesized molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The reaction is catalyzed by acetate (glacial) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) . For instance, the singlet (s) signals between 5.44–5.45 δ ppm show the presence of -CH of the azetidine ring in synthesized derivatives at 2.85–3.25 δ ppm, respectively .

Scientific Research Applications

Antibacterial Activity

Compounds with a 1,3,4-thiadiazole structure have been found to exhibit antibacterial activity . For example, a series of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids were synthesized and screened for their antibacterial activity . Derivatives with 4-nitro and 3-nitro groups substituted on the phenyl ring showed stronger potency against Pseudomonas aeruginosa strain as compared to the standard ciprofloxacin .

Anticancer Activity

Thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety have shown promising anticancer activity . In particular, analogues D-1, D-6, D-15, and D-16 exhibited comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug .

Antimicrobial Activity

These compounds also demonstrated antimicrobial activity. Molecules D-2, D-4, D-6, D-19, and D-20 showed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .

Antioxidant Potential

The antioxidant potential of these compounds was evaluated using the DPPH assay. The screening results revealed that analogue D-16 was the most potent derivative (IC50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC50 = 111.6 µM) .

Anti-Inflammatory Effect

Compounds with a 1,3,4-thiadiazole structure have also been found to have anti-inflammatory effects . Three derivatives were identified to have adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 h .

Green Synthesis

The synthesis of these compounds can be carried out under green conditions, such as ultrasound irradiation . This method offers several advantages, including excellent yields, high atom economy, and excellent carbon efficiency .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potentials. The 1,3,4-thiadiazole moiety has various biological activities and some drugs with thiadiazole scaffold produce diverse biological action . Therefore, structural modifications in the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds .

properties

IUPAC Name

1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPZRFMYLLOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

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